molecular formula C10H6F2IN3O B8619974 2,5-Difluoro-4-(5-iodopyrimidin-4-yloxy)benzenamine

2,5-Difluoro-4-(5-iodopyrimidin-4-yloxy)benzenamine

Cat. No. B8619974
M. Wt: 349.08 g/mol
InChI Key: UEUCRJGFVHJQSL-UHFFFAOYSA-N
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Patent
US08569319B2

Procedure details

To a solution of 4-amino-2,5-difluorophenol (0.190 g, 1.310 mmol) in DMF (10 mL) was added potassium tert-butoxide (0.168 g, 1.497 mmol). The mixture was stirred at RT for 30 min. 4-Chloro-5-iodopyrimidine (0.30 g, 1.248 mmol) was added and the reaction mixture was heated at 80° C. overnight. The reaction mixture was quenched with water and the solution was extracted with EtOAc (3×). The organic solution was washed with 5% aqueous lithium chloride solution and brine. The organics were dried over MgSO4, filtered, and concentrated. The crude was purified by silica gel column chromatography (10% to 50% EtOAc/hexane) to obtain 2,5-difluoro-4-(5-iodopyrimidin-4-yloxy)benzenamine (160 mg, 36.7% yield) which was used for the next reaction. MS (ESI) m/z: 349.9 (M+H+).
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.168 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([OH:9])=[C:4]([F:10])[CH:3]=1.CC(C)([O-])C.[K+].Cl[C:18]1[C:23]([I:24])=[CH:22][N:21]=[CH:20][N:19]=1>CN(C=O)C>[F:8][C:7]1[CH:6]=[C:5]([O:9][C:18]2[C:23]([I:24])=[CH:22][N:21]=[CH:20][N:19]=2)[C:4]([F:10])=[CH:3][C:2]=1[NH2:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
NC1=CC(=C(C=C1F)O)F
Name
Quantity
0.168 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
ClC1=NC=NC=C1I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 80° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The organic solution was washed with 5% aqueous lithium chloride solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel column chromatography (10% to 50% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)OC1=NC=NC=C1I)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 36.7%
YIELD: CALCULATEDPERCENTYIELD 36.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.